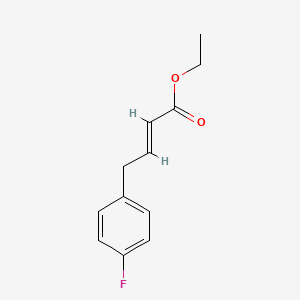

![molecular formula C17H16N4O6S B2742612 2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-31-6](/img/structure/B2742612.png)

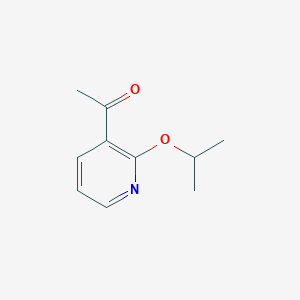

2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives are a class of organic compounds that contain a thiophene ring . They are known to be biologically active and have been the subject of much research due to their potential medicinal properties .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .Scientific Research Applications

Synthesis and Biological Activity

Research into the derivatives of tetrahydrobenzo[b]thiophene, closely related to 2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has demonstrated a broad spectrum of biological activities. For instance, novel substituted thiophene derivatives have been synthesized for their potent antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared with standard controls like procaine amide, lidocaine, diazepam, and buspirone (Amr et al., 2010). Additionally, thiophene derivatives have been explored for their antimicrobial activities, with some compounds showing promising in vitro results against various bacteria (Wardakhan et al., 2005).

Anticancer Applications

Derivatives of tetrahydrobenzo[b]thiophene have been investigated for their potential anticancer activities. Synthesis of thiophene-incorporated thioureido substituents led to new heterocycles that displayed potent activity against the colon HCT-116 human cancer cell line, showcasing the therapeutic potential of these compounds in oncology (Abdel-Motaal et al., 2020).

Photodecomposition and Industrial Applications

The photodecomposition of tetrazole-thiones to carbodiimides has been studied, offering insights into clean photodecomposition processes that might have implications for industrial, agricultural, and medicinal applications. These processes are characterized by the formation of photostable end products, making them promising leads for various applications (Alawode et al., 2011).

Anti-Inflammatory Agents

Compounds derived from tetrahydrobenzo[b]thiophene have shown significant anti-inflammatory activities. The synthesis of 5-substituted benzo[b]thiophene derivatives has resulted in compounds with potent anti-inflammatory properties, indicating the potential use of these compounds in treating inflammation-related conditions (Radwan et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .

Result of Action

Some thiophene derivatives have been shown to have antitumor efficacy, suggesting that this compound may also have similar effects .

Properties

IUPAC Name |

2-[(2,4-dinitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O6S/c1-8-2-5-13-11(6-8)14(15(18)22)17(28-13)19-16(23)10-4-3-9(20(24)25)7-12(10)21(26)27/h3-4,7-8H,2,5-6H2,1H3,(H2,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSGODXDWJKIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

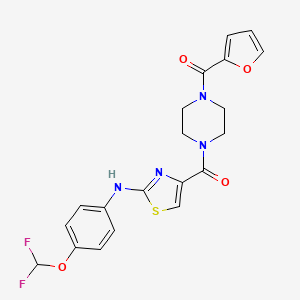

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)

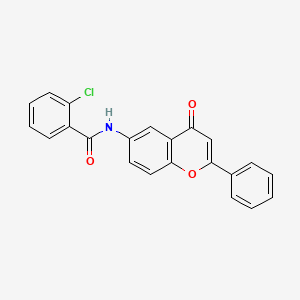

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

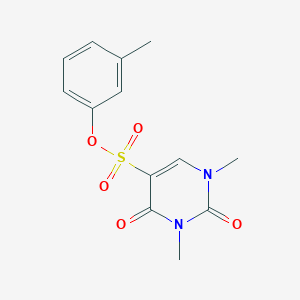

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)